molecular formula C16H20ClNO2S B5020861 N-1-adamantyl-4-chlorobenzenesulfonamide

N-1-adamantyl-4-chlorobenzenesulfonamide

Cat. No.: B5020861
M. Wt: 325.9 g/mol
InChI Key: RGIKVLYWGLARDH-UHFFFAOYSA-N
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Description

N-1-Adamantyl-4-chlorobenzenesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features an adamantane group linked to a 4-chlorobenzenesulfonamide moiety, a structural pattern seen in compounds with significant biological activity. The adamantane scaffold is known for its unique hydrophobic and rigid structure, which often enhances binding affinity and metabolic stability in drug candidates . This specific molecular architecture is found in compounds under investigation for various therapeutic applications. Research on closely related structural analogs provides insight into its potential value. Sulfonamide derivatives bearing both the adamantane and 4-chlorophenyl groups have been identified as potent inhibitors of voltage-gated sodium channels, specifically Nav1.8, which is a key target for the treatment of chronic pain . Other analogs, such as N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, have been developed as novel and potent inhibitors of β-catenin, demonstrating enhanced antitumor activity and metabolic stability in cancer cell lines, including colorectal cancer models . Furthermore, the adamantane-sulfonamide motif has been explored in the synthesis of hybrids with anti-viral activity . These studies highlight the potential of this compound as a valuable scaffold for developing novel therapeutics in areas including pain management, oncology, and infectious diseases. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1-adamantyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2S/c17-14-1-3-15(4-2-14)21(19,20)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIKVLYWGLARDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Physicochemical Properties

The adamantyl group distinguishes N-1-adamantyl-4-chlorobenzenesulfonamide from other sulfonamides. Below is a comparison of key structural analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
This compound C₁₆H₁₉ClNO₂S 324.84 g/mol Adamantyl, 4-Cl-C₆H₄-SO₂NH Hypothesized: Enzyme inhibition
N-[3-(Aminomethyl)phenyl]-4-chlorobenzenesulfonamide C₁₃H₁₃ClN₂O₂S 296.78 g/mol Aminomethylphenyl, 4-Cl-C₆H₄-SO₂NH Drug intermediate (e.g., kinase inhibitors)
4-Chloro-N-(trimethylsilyl)benzenesulfinamide C₉H₁₄ClNOSSi 264.83 g/mol Trimethylsilyl, 4-Cl-C₆H₄-SO(NH) Organometallic synthesis
N-(7-Amino-4-chloro-1-methyl-1H-indazol-3-yl)-N-(4-methoxybenzyl)methanesulfonamide C₁₇H₁₉ClN₄O₃S 394.88 g/mol Indazole, methoxybenzyl, methyl-SO₂NH Anticancer research (imidazole derivatives)

Key Observations :

Adamantyl vs. Trimethylsilyl : The adamantyl group in the target compound confers higher molecular weight (324.84 g/mol) and hydrophobicity compared to trimethylsilyl-substituted analogs (264.83 g/mol) . This may enhance blood-brain barrier penetration, a trait observed in adamantane-containing drugs like rimantadine.

Chlorophenyl vs. In contrast, the aminomethylphenyl substituent in introduces a basic amino group, which could improve solubility but reduce membrane permeability.

Research Findings and Limitations

  • For example, the synthesis of compound 3 in required low temperatures (−20°C) and TDAE as a reductant, highlighting reactivity constraints with steric hindrance.
  • Biological Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence. However, sulfonamides with similar substituents (e.g., 4-chlorophenyl in or indazole in ) are linked to kinase inhibition and antiproliferative effects, suggesting plausible avenues for further study.
  • Comparative Stability : The trimethylsilyl group in may confer hydrolytic instability under physiological conditions, whereas adamantyl’s rigidity could enhance metabolic stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-1-adamantyl-4-chlorobenzenesulfonamide, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with 1-adamantylamine under anhydrous conditions. Key parameters include solvent choice (e.g., THF or DMF), reaction time (4–72 hours), and temperature (room temperature to reflux). Purification via column chromatography or TLC is critical to isolate the product . Optimization can involve adjusting stoichiometry, using coupling agents like HATU, or introducing inert atmospheres to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the adamantyl and sulfonamide moieties. Key spectral markers include adamantyl proton resonances at δ 1.6–2.1 ppm and aromatic protons from the 4-chlorophenyl group at δ 7.4–7.8 ppm. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight. Cross-referencing with synthetic intermediates (e.g., tert-butyl esters) ensures purity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from rotational isomers or residual solvents. Techniques include:

  • Variable-temperature NMR to observe dynamic equilibria.
  • High-resolution MS (HRMS) to distinguish isotopic patterns.
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated in adamantyl-sulfonamide analogs .

Q. How can computational modeling predict the bioactivity of this compound against microbial targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like fungal CYP51 or bacterial dihydrofolate reductase. QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors help correlate structural features (e.g., adamantyl bulkiness, chloro-substituent position) with antimicrobial activity. Validation requires in vitro assays (e.g., MIC determination) .

Q. What experimental designs mitigate side reactions during functionalization of the adamantyl group in this compound?

  • Methodological Answer : Adamantyl’s rigidity can hinder reactivity. Strategies include:

  • Using bulky bases (e.g., LDA) to deprotonate selectively.
  • Microwave-assisted synthesis to accelerate slow reactions.
  • Protecting sulfonamide groups with Boc or Fmoc to prevent undesired alkylation .

Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (50–80°C) accelerate SNAr reactions at the 4-chlorophenyl group. Kinetic studies via HPLC or in situ IR spectroscopy can monitor intermediate formation. For example, THF at 0°C may favor sulfonamide formation over elimination .

Data Analysis & Mechanistic Questions

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) identifies melting-point variations. Powder X-ray Diffraction (PXRD) distinguishes crystal packing modes. Solvent-drop grinding experiments screen for stable polymorphs, critical for pharmaceutical formulation .

Q. How can researchers validate the mechanism of sulfonamide cleavage in acidic/basic conditions for this compound?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in water) with MS analysis tracks oxygen incorporation during hydrolysis. Kinetic isotope effects (KIEs) using deuterated acids/bases reveal rate-determining steps. Computational studies (DFT) model transition states for bond cleavage .

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